![molecular formula C15H22N2O3S B2569187 N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034452-09-8](/img/structure/B2569187.png)
N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of various chemical reagents and solvents.
Scientific Research Applications
Novel Synthetic Approaches
Synthesis of Di- and Mono-oxalamides : A novel one-pot synthetic approach was developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a new formula for both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide structures in synthetic chemistry (Mamedov et al., 2016).
Pharmacological Studies
Inhibition and Reactivation of Cholinesterases : Research on the inhibition, reactivation, and aging kinetics of human cholinesterases by organophosphates suggests potential for developing therapeutic strategies against poisoning by certain pesticides. This study contributes to understanding how compounds interact with biological targets and might be relevant for designing antidotes or treatments (Worek et al., 1999).
Chemical and Biological Activity
Heterocyclic Compounds as LOX Inhibitors : The synthesis and evaluation of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives for their lipoxygenase inhibitory activity showcases the potential of heterocyclic compounds in developing new therapeutic agents. This highlights the importance of chemical modifications for enhancing biological activity and could inform future research on related compounds (Aziz‐ur‐Rehman et al., 2016).
Computational and Pharmacological Evaluations
Evaluation of Heterocyclic Derivatives : A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the significance of computational methods in predicting the pharmacological properties of novel compounds, which may be relevant for understanding the applications of complex oxalamides (Faheem, 2018).
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The thiophene ring in the compound is a relatively stable structure, which could potentially enhance the compound’s stability under various conditions .
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-8-7-16-13(18)14(19)17-11-15(5-2-3-6-15)12-4-9-21-10-12/h4,9-10H,2-3,5-8,11H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBCAYCATQOPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide |
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